![molecular formula C20H16BF2N3O4S B8114011 BDP 558/568 NHS ester](/img/structure/B8114011.png)
BDP 558/568 NHS ester
Overview
Description
BDP 558/568 NHS ester is a useful research compound. Its molecular formula is C20H16BF2N3O4S and its molecular weight is 443.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality BDP 558/568 NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BDP 558/568 NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multidimensional Gas Chromatography
BDP 558/568 NHS ester plays a role in gas chromatography, particularly in multidimensional techniques. It's used in environmental analysis, atmospheric analysis, water analysis, and more, demonstrating its versatility in analytical chemistry (Seeley & Seeley, 2013).
Photostability in Photosensitizers
In the study of photosensitizers, BDP 558/568 NHS ester-based compounds like BODIPY chromophore have shown high photostability. This makes them suitable for applications like oxidative stress studies or photodynamic therapy (Yogo et al., 2005).
Surface Immobilization and Hydrolysis
BDP 558/568 NHS ester is instrumental in the surface immobilization of biomolecules. Its hydrolytic instability is a concern for maintaining stable, reactive surface chemistry in applications like microarray, microfluidic, and biomedical device fabrication (Cheng et al., 2007).
Environmental Impact of Organophosphate Esters
Research into oligomeric organophosphate esters, including BDP, has highlighted their use in consumer products and their environmental fate. Understanding their distribution in sewage treatment plants is crucial for assessing environmental impacts (Liang et al., 2018).
Labeling and Tracking in Biological Studies
BDP 558/568 NHS ester has been used in biological studies for labeling and tracking purposes. For instance, it has been employed in studies involving the tracking of the Batrachochytrium dendrobatidis fungus (Herbert et al., 2011).
Chemical Cross-Linking in Proteomics
In proteomics, BDP 558/568 NHS ester is used for chemical cross-linking. This application is critical for understanding protein interactions and structures (Kalkhof & Sinz, 2008).
Pharmaceutical Applications
In pharmaceutical research, BDP 558/568 NHS ester is used for drug formulation, especially in pulmonary delivery systems (Xu et al., 2012).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BF2N3O4S/c22-21(23)24-13(6-10-20(29)30-26-18(27)8-9-19(26)28)3-4-14(24)12-15-5-7-16(25(15)21)17-2-1-11-31-17/h1-5,7,11-12H,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIQWSPHMYACPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BDP 558/568 NHS ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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